molecular formula C7H5BrN2O B597438 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one CAS No. 1211589-13-7

3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Cat. No.: B597438
CAS No.: 1211589-13-7
M. Wt: 213.034
InChI Key: OQBWNLYBVXMBDO-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary target of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is the M4 muscarinic acetylcholine receptor . This receptor plays a crucial role in various physiological functions, including neuronal signaling in the central nervous system.

Mode of Action

This compound acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor . Allosteric modulators bind to a site other than the active site on the receptor, leading to conformational changes that can enhance or inhibit the receptor’s response to its ligand.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one typically involves the bromination of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine reagents .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted pyrrolo[3,4-b]pyridinones.

    Oxidation Reactions: Products include oxidized derivatives with additional functional groups.

    Reduction Reactions: Products include reduced pyrrolo[3,4-b]pyridinones.

Comparison with Similar Compounds

Uniqueness: 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound particularly valuable in medicinal chemistry .

Properties

IUPAC Name

3-bromo-6,7-dihydropyrrolo[3,4-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-4-1-5-6(9-2-4)3-10-7(5)11/h1-2H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBWNLYBVXMBDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=N2)Br)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744768
Record name 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211589-13-7
Record name 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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